Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate
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Overview
Description
Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate is an organic compound characterized by its unique structure, which includes a butanoate ester linked to a tetramethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate typically involves the esterification of 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoic acid.
Reduction: 4-(2,3,5,6-tetramethylphenyl)-4-hydroxybutanoate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism by which Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The tetramethylphenyl group provides steric hindrance, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- Ethyl 4-(2,3,5,6-tetramethylphenyl)butanoate
- 4-(2,3,5,6-tetramethylphenyl)butanoic acid
- 4-(2,3,5,6-tetramethylphenyl)-4-hydroxybutanoate
Uniqueness: Ethyl 4-(2,3,5,6-tetramethylphenyl)-4-oxobutanoate is unique due to the presence of both the ester and ketone functional groups, which provide distinct reactivity patterns. The tetramethylphenyl group also imparts unique steric and electronic properties, differentiating it from other similar compounds.
Properties
IUPAC Name |
ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-6-19-15(18)8-7-14(17)16-12(4)10(2)9-11(3)13(16)5/h9H,6-8H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJXGESNOSHMBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)C1=C(C(=CC(=C1C)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20645856 |
Source
|
Record name | Ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40888-48-0 |
Source
|
Record name | Ethyl 4-oxo-4-(2,3,5,6-tetramethylphenyl)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20645856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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